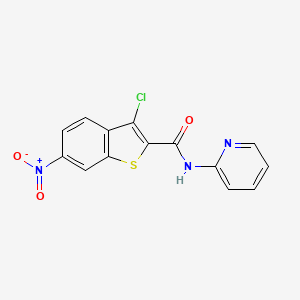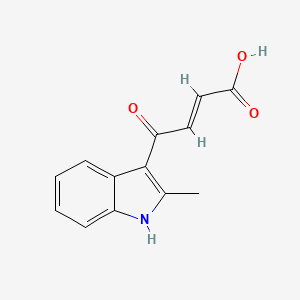![molecular formula C18H25N5O2 B5618141 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine often involves intricate steps that highlight the compound's complexity and the synthetic chemistry required to assemble its structure. For example, the synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs demonstrates the compound's ability to inhibit NO formation, showcasing the precision in targeting specific biological pathways (Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds such as three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveals how slight modifications can significantly alter intermolecular interactions. These compounds adopt similar conformations but exhibit different hydrogen bonding patterns, affecting their overall molecular arrangement (Mahesha et al., 2019).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of compounds containing the 1,3-benzodioxolylmethyl and piperidine units underline the versatility and reactivity of such molecules. For instance, the metabolism of a serotonin-4 receptor partial agonist provides insights into how these compounds undergo biotransformation, revealing potential pharmacologically active metabolites (Sawant-Basak et al., 2013).
Orientations Futures
While the specific future directions for “3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine” are not available, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(tetrazol-1-yl)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(11-15-4-5-16-17(10-15)25-14-24-16)6-2-7-22(12-18)8-3-9-23-13-19-20-21-23/h4-5,10,13H,2-3,6-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYOUCCAYCLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCN2C=NN=N2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5618058.png)

![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)
![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)
![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)
![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)
![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)
amino]acetic acid](/img/structure/B5618131.png)
![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)
![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)